

# Technical Guide: Physicochemical Properties and Synthesis of 3-Chloro-4-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzaldehyde

Cat. No.: B1194993

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This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of **3-Chloro-4-methoxybenzaldehyde**. It includes standardized experimental protocols for the determination of these properties and outlines a synthetic pathway for its preparation. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

## Physicochemical Data of 3-Chloro-4-methoxybenzaldehyde

The melting and boiling points are critical physical constants for the identification and purity assessment of a chemical compound. The experimentally determined values for **3-Chloro-4-methoxybenzaldehyde** are summarized below.

Physical Property	Value	Notes
Melting Point	53.00 °C[1]	-
56-60 °C	(literature value)	
Boiling Point	128.00 °C[1]	at reduced pressure (5 Torr)

## Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like **3-Chloro-4-methoxybenzaldehyde**.

### Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline solid, this transition is sharp. The presence of impurities typically causes a depression and broadening of the melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of the crystalline **3-Chloro-4-methoxybenzaldehyde** is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small sample (1-2 mm in height) into the sealed end.<sup>[2][3]</sup>
- **Apparatus Setup:** The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.
- **Heating:** The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.<sup>[4]</sup>
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid

has transformed into a clear liquid is recorded as the end of the melting range.<sup>[4][5]</sup> For a pure compound, this range is typically narrow (0.5-1.0 °C).

## Boiling Point Determination under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, the determination is often carried out under reduced pressure.

Apparatus:

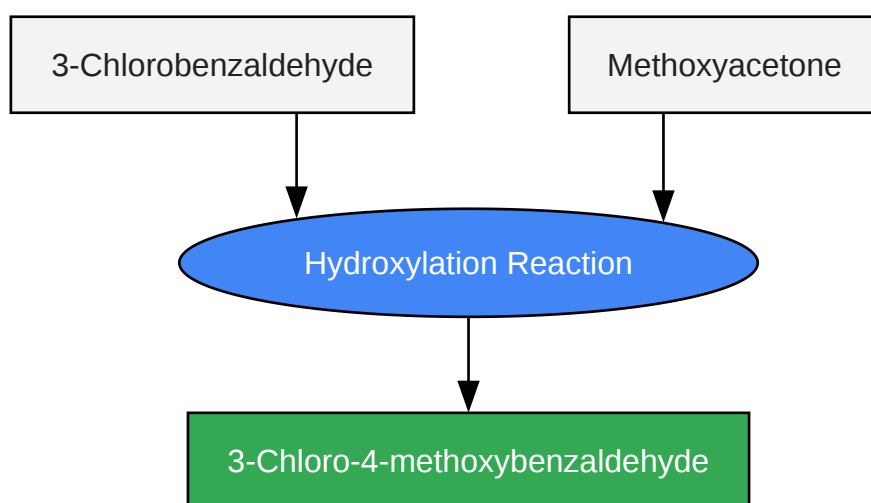
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath) or heating block
- Vacuum source and manometer

Procedure:

- **Sample Preparation:** A few milliliters of the liquid sample are placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.<sup>[6]</sup>
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a heating bath. The entire system is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 5 Torr), which is monitored with a manometer.
- **Heating:** The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.<sup>[6]</sup>
- **Observation and Recording:** Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.<sup>[6]</sup>

## Synthesis Workflow

**3-Chloro-4-methoxybenzaldehyde** can be synthesized from 3-chlorobenzaldehyde and methoxyacetone through a hydroxylation reaction.[1] The logical workflow for this synthesis is depicted below.



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Caption: Synthesis of **3-Chloro-4-methoxybenzaldehyde**.

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## References

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